molecular formula C43H74O2 B010240 Cholesteryl palmitelaidate CAS No. 102679-72-1

Cholesteryl palmitelaidate

Cat. No. B010240
M. Wt: 623 g/mol
InChI Key: HODJWNWCVNUPAQ-OUKQBFOZSA-N
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Description

Synthesis Analysis

The synthesis of cholesteryl esters, including cholesteryl palmitelaidate, can be efficiently performed using 1,1′-carbonyldiimidazole activation of the acyl group and reaction of the resulting acylimidazole derivative with cholesterol, achieving high yields (Grover & Cushley, 1979). This method is versatile and has been applied on micro and semimicro scales for various cholesteryl esters.

Molecular Structure Analysis

Cholesteryl palmitelaidate's molecular structure has been detailed through X-ray diffraction studies, revealing its crystalline forms and packing arrangements. Notably, crystals of cholesteryl palmitelaidate exhibit monoclinic P2(1) symmetry with detailed unit cell dimensions, indicating complex molecular packing influenced by the trans configuration of the palmitelaidate chain (Srivastava & Craven, 1989).

Chemical Reactions and Properties

The chemical behavior of cholesteryl palmitelaidate, especially in relation to its ester bond and interaction with other molecules, is crucial for understanding its role in biological systems. However, detailed studies focusing specifically on the chemical reactions of cholesteryl palmitelaidate are scarce, highlighting an area for future research.

Physical Properties Analysis

The physical properties of cholesteryl palmitelaidate, such as phase behavior and melting points, have been studied using differential scanning calorimetry and other techniques. These studies help elucidate the conditions under which cholesteryl palmitelaidate transitions between solid, liquid-crystalline, and isotropic liquid phases, which is vital for understanding its biological functions and interactions (Morrisett et al., 1984).

Chemical Properties Analysis

Cholesteryl palmitelaidate's chemical properties, particularly its interactions with other lipids and biological molecules, are fundamental for its role in lipid metabolism and the formation of lipid assemblies. Studies on cholesteryl esters have shown that their behavior at interfaces and in mixed monolayers can provide insights into their function in biological membranes and lipoproteins (Sarkar & Suresh, 2017).

Scientific Research Applications

  • Membrane Permeability : Cholesteryl palmitate, a related compound, has been found to increase the permeability of model membranes to ions significantly when incorporated into phospholipid vesicles (Forrest & Cushley, 1977).

  • Fatty Acid Synthesis : Palmitelaidic acid, a component of cholesteryl palmitelaidate, enhances the synthesis of cis-9, trans-11 conjugated linoleic acid (CLA) and total fatty acid content in adipocytes (Kadegowda et al., 2013).

  • Protein Synthesis Modulation : Cholesteryl 14-methylhexadecanoate, a similar compound, may function as an allosteric modifier that changes the conformation of protein synthesis factors, modulating their binding sites (Tuháčková & Hradec, 1980).

  • Magnetic Resonance Spectroscopy : Cholesteryl palmitate-d31, closely related to cholesteryl palmitelaidate, exhibits a unique deuterium magnetic resonance spectrum, useful for calculating phase amounts in ternary mixtures (Valič et al., 1979).

  • Biomarkers in Dietary Fat Composition : Cholesteryl esters, including cholesteryl palmitelaidate, serve as biomarkers for dietary fat composition, correlating with lipids, lipoproteins, and lifestyle variables (Rosseneu et al., 1994).

  • Antimicrobial Activity and Innate Immunity : Cholesteryl esters have been found to possess antimicrobial activity, contributing to the innate immune system (Jansen et al., 2010).

  • Crystallography : The crystal structures of cholesteryl palmitelaidate and related compounds have been extensively studied, revealing properties like monoclinic thin plates formation and similarity to other fatty acid esters of cholesterol (Cho & Craven, 1987; Craven & Sawzik, 1984; Srivastava & Craven, 1989).

  • Solid Solutions and Phase Transitions : Studies have shown that cholesteryl esters can form solid solutions and undergo phase transitions, revealing important thermodynamic and structural properties (Dorset, 1987; Wang & Huang, 1975).

  • NMR Studies of Molecular Organization : 13C MASNMR has been employed to investigate the structure and motions of cholesteryl esters in various phases, providing insights into their molecular organization (Guo & Hamilton, 1993).

  • Dietary Habits and Coronary Risk Factors : The composition of cholesteryl esters in serum can reflect dietary habits and is linked to coronary risk factors, highlighting their role in nutritional epidemiology (De Backer et al., 1989).

properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODJWNWCVNUPAQ-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H74O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60421252
Record name Cholesteryl palmitelaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60421252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl palmitelaidate

CAS RN

102679-72-1
Record name Cholesteryl palmitelaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60421252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RC Srivastava, BM Craven - Journal of Lipid Research, 1989 - Elsevier
… determination of cholesteryl palmitelaidate was undertaken as a … Cholesteryl palmitelaidate is of particular in- terest because … Experimental Crystals of cholesteryl palmitelaidate form I1 …
Number of citations: 3 www.sciencedirect.com
SI Cho, BM Craven - Journal of Lipid Research, 1986 - Elsevier
… We have determined the crystal structure of form I of cholesteryl palmitelaidate in order to make detailed comparisons with the corresponding palmitoleate structure. EXPERIMENTAL …
Number of citations: 10 www.sciencedirect.com
DL Dorset, RG Snyder - Macromolecules, 1999 - ACS Publications
… This identity was not found for cholesteryl palmitelaidate, 7 where the two angles are 113 and −124, respectively, but again, these cholesteryl ester chains do not pack with a …
Number of citations: 4 pubs.acs.org

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